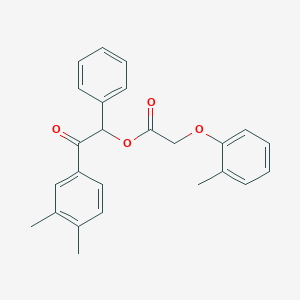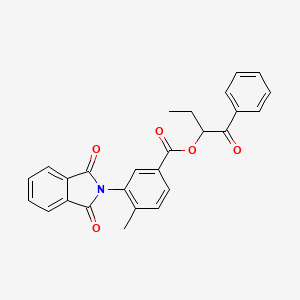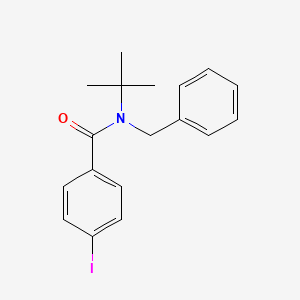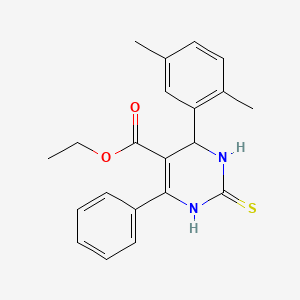![molecular formula C21H23NO3 B4043318 2-methyl-8-[2-(4-propoxyphenoxy)ethoxy]quinoline](/img/structure/B4043318.png)
2-methyl-8-[2-(4-propoxyphenoxy)ethoxy]quinoline
Übersicht
Beschreibung
2-methyl-8-[2-(4-propoxyphenoxy)ethoxy]quinoline is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This particular compound is characterized by its unique structure, which includes a quinoline core substituted with a 2-methyl group and an ethoxy chain linked to a propoxyphenoxy group.
Wissenschaftliche Forschungsanwendungen
2-methyl-8-[2-(4-propoxyphenoxy)ethoxy]quinoline has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry. In biology and medicine, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for its potential therapeutic effects and as a lead compound for drug development .
In the industrial sector, quinoline derivatives are used as corrosion inhibitors, dyes, and catalysts. The unique structure of this compound makes it a valuable candidate for research in these areas, as it may exhibit enhanced properties compared to other quinoline derivatives .
Vorbereitungsmethoden
The synthesis of 2-methyl-8-[2-(4-propoxyphenoxy)ethoxy]quinoline can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium as a catalyst and boron reagents, which are known for their mild and functional group-tolerant reaction conditions . The reaction conditions for the synthesis of this compound may include the use of solvents such as toluene or ethanol, and bases like potassium carbonate or sodium hydroxide.
Industrial production methods for quinoline derivatives often focus on optimizing reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to make the process more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
2-methyl-8-[2-(4-propoxyphenoxy)ethoxy]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide.
For example, oxidation of this compound can lead to the formation of quinoline N-oxides, which are valuable intermediates in organic synthesis
Wirkmechanismus
The mechanism of action of 2-methyl-8-[2-(4-propoxyphenoxy)ethoxy]quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death, which is a common mechanism for anticancer agents. Additionally, the compound may inhibit specific enzymes or receptors, blocking key biological pathways and exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-methyl-8-[2-(4-propoxyphenoxy)ethoxy]quinoline can be compared with other quinoline derivatives, such as 2-phenylquinoline, 2-methylquinoline, and 8-hydroxyquinoline. While these compounds share a common quinoline core, their unique substituents confer different chemical and biological properties. For instance, 8-hydroxyquinoline is known for its metal-chelating properties and is used in various industrial applications, whereas 2-phenylquinoline has been studied for its potential anticancer activity .
The uniqueness of this compound lies in its specific substituents, which may enhance its chemical reactivity and biological activity compared to other quinoline derivatives. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
IUPAC Name |
2-methyl-8-[2-(4-propoxyphenoxy)ethoxy]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-3-13-23-18-9-11-19(12-10-18)24-14-15-25-20-6-4-5-17-8-7-16(2)22-21(17)20/h4-12H,3,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGIHJUAOMUJTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCOC2=CC=CC3=C2N=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-bromo-2-[(E)-(5-oxo-2-thiophen-2-yl-1,3-oxazol-4-ylidene)methyl]phenyl] methanesulfonate](/img/structure/B4043238.png)

![[4-(4-bromo-2-chlorophenoxy)butyl]dimethylamine oxalate](/img/structure/B4043243.png)
![N,N-dimethyl-2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethanamine;oxalic acid](/img/structure/B4043248.png)


![N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide](/img/structure/B4043273.png)
![N-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B4043274.png)

![2-ethyl-4-methyl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B4043286.png)
![N,N-dimethyl-2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethanamine;oxalic acid](/img/structure/B4043291.png)
![N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B4043306.png)

![4-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-2,6-dimethylmorpholine oxalate](/img/structure/B4043323.png)
